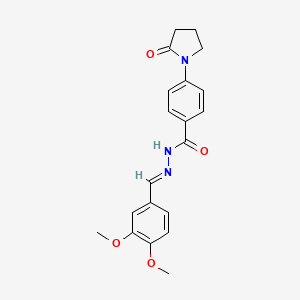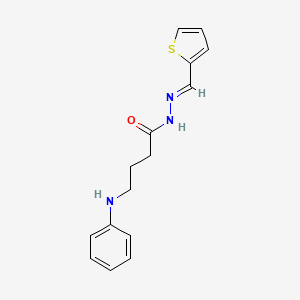
4-anilino-N'-(2-thienylmethylene)butanohydrazide
説明
4-anilino-N'-(2-thienylmethylene)butanohydrazide, also known as TBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazides, which are organic compounds containing a hydrazine functional group (-NH-NH2) attached to a carbonyl group. TBH has been found to possess various biological and pharmacological properties, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 4-anilino-N'-(2-thienylmethylene)butanohydrazide is not fully understood. However, it has been suggested that 4-anilino-N'-(2-thienylmethylene)butanohydrazide may exert its biological and pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, 4-anilino-N'-(2-thienylmethylene)butanohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-anilino-N'-(2-thienylmethylene)butanohydrazide has also been shown to inhibit the activation of NF-kappaB, a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
4-anilino-N'-(2-thienylmethylene)butanohydrazide has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-anilino-N'-(2-thienylmethylene)butanohydrazide has also been found to inhibit the migration and invasion of cancer cells, which may help prevent the spread of cancer. Additionally, 4-anilino-N'-(2-thienylmethylene)butanohydrazide has been shown to modulate the expression of various genes and proteins involved in cell growth, differentiation, and survival.
実験室実験の利点と制限
One advantage of using 4-anilino-N'-(2-thienylmethylene)butanohydrazide in lab experiments is its wide range of biological and pharmacological activities. This makes it a versatile compound that can be used to study various cellular and molecular processes. Additionally, 4-anilino-N'-(2-thienylmethylene)butanohydrazide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 4-anilino-N'-(2-thienylmethylene)butanohydrazide in lab experiments is its potential toxicity. 4-anilino-N'-(2-thienylmethylene)butanohydrazide has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-anilino-N'-(2-thienylmethylene)butanohydrazide. One area of interest is the development of new derivatives of 4-anilino-N'-(2-thienylmethylene)butanohydrazide with improved biological and pharmacological properties. Another area of interest is the study of the molecular mechanisms underlying the biological and pharmacological effects of 4-anilino-N'-(2-thienylmethylene)butanohydrazide. Additionally, further research is needed to determine the potential clinical applications of 4-anilino-N'-(2-thienylmethylene)butanohydrazide, particularly in the treatment of cancer and infectious diseases.
科学的研究の応用
4-anilino-N'-(2-thienylmethylene)butanohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological and pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. 4-anilino-N'-(2-thienylmethylene)butanohydrazide has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to possess antibacterial and antifungal activities against several pathogens. Additionally, 4-anilino-N'-(2-thienylmethylene)butanohydrazide has been shown to possess antioxidant activity, which may help prevent oxidative damage to cells and tissues.
特性
IUPAC Name |
4-anilino-N-[(E)-thiophen-2-ylmethylideneamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(18-17-12-14-8-5-11-20-14)9-4-10-16-13-6-2-1-3-7-13/h1-3,5-8,11-12,16H,4,9-10H2,(H,18,19)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQQXCOFOBWGIV-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-anilino-N-[(E)-thiophen-2-ylmethylideneamino]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(dibenzo[b,d]furan-2-yloxy)-5-nitroaniline](/img/structure/B3833390.png)
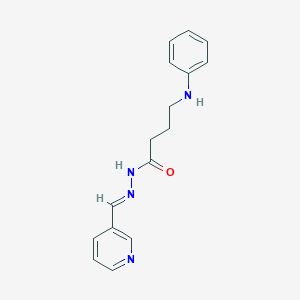
![1-[2-(dimethylamino)ethyl]-N-mesitylprolinamide](/img/structure/B3833409.png)
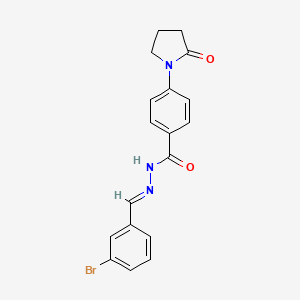
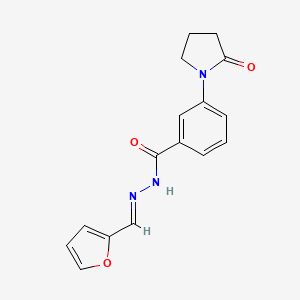
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3833448.png)
![4-[(4-methoxyphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B3833455.png)
![N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B3833459.png)
![N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B3833480.png)
![4-[(4-methylphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B3833484.png)
![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3833489.png)
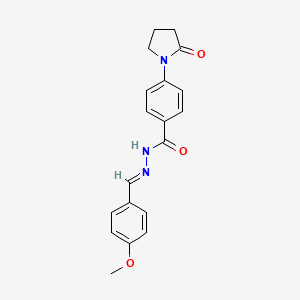
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B3833497.png)
